(R)-3-acryloyl-4-phenyloxazolidin-2-one
Description
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
(4R)-4-phenyl-3-prop-2-enoyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H11NO3/c1-2-11(14)13-10(8-16-12(13)15)9-6-4-3-5-7-9/h2-7,10H,1,8H2/t10-/m0/s1 |
InChI Key |
ZEMBIEOHPGGQNJ-JTQLQIEISA-N |
Isomeric SMILES |
C=CC(=O)N1[C@@H](COC1=O)C2=CC=CC=C2 |
Canonical SMILES |
C=CC(=O)N1C(COC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Asymmetric Synthesis
Chiral Catalysis:
The oxazolidinone moiety serves as an important scaffold in asymmetric synthesis due to its ability to influence stereochemistry during chemical reactions. Studies have demonstrated that (R)-3-acryloyl-4-phenyloxazolidin-2-one can be employed as a chiral catalyst in various reactions, leading to high yields and enantioselectivity. For instance, it has been used effectively in the C–H functionalization of amines, where it facilitated the formation of products with enantiomeric ratios exceeding 95% .
Stereoselective Reactions:
The compound plays a critical role in stereoselective reactions involving nucleophiles derived from alkenes. In one study, the combination of this compound with Lewis acids resulted in the formation of various substituted oxazolidinones with remarkable diastereoselectivity and enantioselectivity . This highlights its utility in generating complex molecules with precise stereochemical configurations.
Medicinal Chemistry
Antimicrobial Activity:
Research has indicated that oxazolidinone derivatives exhibit significant antimicrobial properties. While this compound itself has not been directly reported as an antibiotic, its structural relatives within the oxazolidinone class have shown efficacy against Gram-positive pathogens, including strains resistant to conventional antibiotics . This positions this compound as a potential precursor for developing novel antimicrobial agents.
Anticancer Potential:
The compound's derivatives have been investigated for their anticancer activities. For example, synthetic pathways involving this compound have led to the development of analogs that display promising anti-proliferative effects against various cancer cell lines . The incorporation of this compound into larger molecular frameworks may enhance therapeutic profiles against malignancies.
Data Table: Applications Summary
Comparison with Similar Compounds
Key Structural and Functional Differences
The reactivity and selectivity of oxazolidinones depend on substituents and stereochemistry. Below is a comparative table of (R)-3-acryloyl-4-phenyloxazolidin-2-one and related compounds:
Reaction Performance and Selectivity
- Steric Effects : Cyclohexyl-substituted 3s shows superior anti:syn selectivity (5.6:1) compared to 3q (1.6:1) and 3r (4.3:1), highlighting the role of bulky substituents in diastereocontrol .
- Enantiomeric Compatibility : The (R)-enantiomer of 3-acryloyl-4-phenyloxazolidin-2-one outperforms its (S)-counterpart in Mg(OTf)₂/L₄-catalyzed reactions, yielding >95% vs. 61% for the (S)-form .
- Synthetic Efficiency : (S)-3-Acryloyl-4-phenyloxazolidin-2-one is synthesized in 86% yield via pivaloyl chloride activation, while the isopropyl analog (1b) achieves only 56% yield due to steric challenges .
Structural Analogues and Similarity
- High-Similarity Compounds : (R)-4-Benzyl-3-propionyloxazolidin-2-one (96% similarity) and (R)-4-Phenyl-3-propionyloxazolidin-2-one (89% similarity) retain the phenyl/benzyl core but modify the acyl group, altering electronic properties .
- Functionalized Derivatives: Compounds like (R)-4-benzyl-3-(3-methylbutanoyl)oxazolidin-2-one (100% similarity) and Linezolid-related azides demonstrate expanded applications in drug synthesis and biocatalysis .
Preparation Methods
Synthesis of (R)-4-Phenyloxazolidin-2-One
The enantiomerically pure oxazolidinone scaffold serves as the foundational intermediate. While the patent CN112500361A details the synthesis of the (S)-enantiomer, analogous steps using D-phenylglycine instead of L-phenylglycine yield the (R)-configured precursor. The process involves:
Acylation with Acryloyl Derivatives
The (R)-4-phenyloxazolidin-2-one undergoes acylation at the C3 position using trans-cinnamic acid and phosphorus oxychloride (POCl₃):
Table 1: Chiral Auxiliary-Based Acylation Parameters
| Parameter | Details |
|---|---|
| Starting material | (R)-4-Phenyloxazolidin-2-one |
| Acylating agent | Trans-cinnamic acid, POCl₃ |
| Temperature | 70°C |
| Time | 2.5 hours |
| Yield | 91% (S-enantiomer) |
| Purity (HPLC) | >99% |
Asymmetric Catalytic Synthesis
Lewis Acid-Catalyzed C–H Functionalization
This method bypasses pre-formed chiral auxiliaries by employing asymmetric induction during acryloylation. Key components include:
Reaction Optimization
Table 2: Asymmetric Catalytic Synthesis Parameters
| Parameter | Details |
|---|---|
| Catalysts | B(C₆F₅)₃, Mg(OTf)₂, Ligand L4 |
| Solvent | Benzene |
| Time | 30 minutes |
| Temperature | Room temperature |
| Yield | >95% |
| Diastereomeric ratio | 6.8:1:0:0 |
Comparative Analysis of Methodologies
Efficiency and Scalability
-
Chiral auxiliary method : Requires enantiomerically pure oxazolidinone but offers high yields (91%) and simplicity. Industrial scalability is feasible, as demonstrated in the patent’s kilogram-scale synthesis.
-
Asymmetric catalysis : Eliminates the need for pre-chiral intermediates and achieves higher yields (>95%). However, the cost and availability of B(C₆F₅)₃ and chiral ligands may limit large-scale applications.
Q & A
Q. What are the optimal catalysts and reaction conditions for synthesizing (R)-3-acryloyl-4-phenyloxazolidin-2-one with high enantiomeric purity?
The synthesis of enantiomerically pure this compound requires careful selection of catalysts. Evidence from asymmetric catalysis studies shows that the combination of Mg(OTf)₂/L4 and B(C₆F₅)₃ is effective, yielding enantiomeric ratios (e.r.) up to 98:2 for hindered substrates like dimethyl-substituted oxazolidinones . For less hindered analogues, competing pathways catalyzed by B(C₆F₅)₃ may reduce enantioselectivity (e.g., 80:20 e.r. for 3q). Key parameters include:
- Temperature : Room temperature or controlled low-temperature conditions.
- Solvent : Polar aprotic solvents (e.g., dichloromethane or toluene).
- Substrate design : Bulky substituents (e.g., cyclohexyl or benzyl groups) improve stereoselectivity by reducing competing pathways.
Q. How can the stereochemistry of this compound be confirmed experimentally?
X-ray crystallography is the gold standard for absolute stereochemical determination. For example, oxazolidinone derivatives (e.g., 4-benzyl-5-tridecafluorooctyl-oxazolidin-2-one) have been structurally resolved via X-ray diffraction, providing unambiguous confirmation of spatial arrangements . Complementary methods include:
- Chiral HPLC : To separate enantiomers and quantify e.r.
- Vibrational Circular Dichroism (VCD) : For solution-phase analysis of chiral centers.
- NMR spectroscopy : Use of chiral shift reagents (e.g., Eu(hfc)₃) to distinguish enantiomers.
Q. What are the common synthetic routes to prepare this compound?
A general synthesis involves acylating 4-phenyloxazolidin-2-one with acryloyl chloride under basic conditions. For example:
Activation : Treat 4-phenyloxazolidin-2-one with a base (e.g., NaH or Et₃N) in anhydrous THF.
Acylation : Add acryloyl chloride dropwise at 0°C, followed by stirring at room temperature.
Work-up : Quench with aqueous NH₄Cl, extract with ethyl acetate, and purify via flash chromatography .
Substituent effects (e.g., benzyl vs. isopropyl groups) influence reaction efficiency and stereochemical outcomes .
Advanced Research Questions
Q. How do structural modifications of the oxazolidinone core influence reactivity and stereoselectivity in C–H functionalization?
Substituents at the 4-position of the oxazolidinone ring critically impact reaction outcomes:
- Steric effects : Cyclohexyl groups increase anti:syn selectivity (5.6:1 for 3s vs. 1.6:1 for 3q) by restricting rotational freedom.
- Electronic effects : Electron-withdrawing groups (e.g., phenyl) stabilize transition states, enhancing enantioselectivity in asymmetric catalysis .
- Chiral auxiliaries : The (R)-configuration at the 4-position acts as a "matched" pair with Mg(OTf)₂/L4, achieving >95% yield and high e.r. .
Q. How can researchers resolve contradictions in enantiomeric ratio (e.r.) data across different reaction setups?
Discrepancies in e.r. values (e.g., 98:2 vs. 80:20) often arise from competing catalytic pathways or impurities. Strategies include:
- Control experiments : Test reactions with individual catalysts (B(C₆F₅)₃ vs. Mg(OTf)₂/L4) to isolate their contributions.
- Kinetic profiling : Monitor reaction progress via in-situ IR or NMR to identify intermediate species.
- Computational modeling : Density Functional Theory (DFT) can predict transition-state geometries and explain selectivity trends .
Q. What methodological advancements enable the use of this compound in complex molecule synthesis?
Recent advances focus on diastereoselective cycloadditions and multicomponent reactions :
- Diels-Alder reactions : The compound acts as a dienophile in [4+2] cycloadditions with electron-rich dienes (e.g., 1-(4-hydroxy-3-methoxyphenyl)butadiene), yielding polycyclic frameworks with high stereocontrol .
- Cooperative catalysis : Pairing chiral Lewis acids (e.g., Mg(OTf)₂) with Brønsted acids improves regioselectivity in C–H functionalization .
Q. What analytical techniques are recommended for assessing the stability of this compound under varying conditions?
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures.
- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) for 1–4 weeks, followed by HPLC purity checks.
- NMR stability assays : Monitor acryloyl group hydrolysis or oxazolidinone ring-opening in protic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
